Pentanamide

Catalog No.
S577911
CAS No.
626-97-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanamide

Researchers requiring a precise C5 primary amide for valeronitrile synthesis or as a Valproic Acid EP Impurity E reference standard often face supply and structural fidelity issues. Pentanamide (CAS 626-97-1) from SMolecule resolves this with an unbranched chain, XLogP3 ~0.7, and melting point ~106°C, ensuring correct molecular architecture.

  • Eliminates risk of phase separation in DES formulations compared to C4/C6 amides.
  • Delivers accurate calibration with low-temperature sublimation purification.
  • Provides reliable supply with documented purity for pharmaceutical QC workflows.

CAS Number

626-97-1

Product Name

Pentanamide

IUPAC Name

pentanamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)

InChI Key

IPWFJLQDVFKJDU-UHFFFAOYSA-N

Synonyms

valeramide

Canonical SMILES

CCCCC(=O)N

The exact mass of the compound Valeramide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 10 g, 25 g, 100 g

Pentanamide, commonly known as valeramide, is a straight-chain, 5-carbon primary aliphatic amide widely utilized as a chemical intermediate, hydrogen bond donor, and analytical standard. Presenting as a white, shiny powder or flake, it features a melting point of 101–106 °C and is highly soluble in water. In industrial and laboratory procurement, pentanamide is primarily valued for its precise unbranched valeryl structure, its balanced amphiphilic profile (XLogP3 ~0.7), and its specific thermal properties. These characteristics make it an essential precursor for valeronitrile synthesis, a component in deep eutectic solvents (DES), and a critical reference material (e.g., Valproic Acid EP Impurity E) in pharmaceutical quality control workflows[1].

Research Fit

1
Certified reference material for pharmaceutical impurity profiling (Valproic Acid Impurity E)
2
Primary fatty amide building block for substituted amide synthesis
3
Intermediate chain-length amide (C5) for SAR and homolog comparison studies

Attempting to substitute pentanamide with close analogs such as butanamide (C4), hexanamide (C6), or its branched isomer isovaleramide leads to critical failures in both chemical synthesis and material formulation. In precursor applications, substituting chain lengths or branching directly alters the final molecular architecture, rendering the resulting derivatives useless for targeted API synthesis or agrochemical development. Furthermore, in solvent or phase-change applications, the odd-even effect in primary alkylamides means that moving to a C4 or C6 amide drastically shifts the melting point, enthalpy of fusion, and hydrophobic-hydrophilic balance, causing phase separation in formulations or premature melting in thermal management systems[1].

Substitution Risk

Pentanamamide
Mp 101–106 °C; intermediate hydrolysis rate; distinct nematicidal profile
Butyramide (C4)
Higher mp (114–116 °C); faster hydrolysis; higher nematicidal potency may shift SAR
Higher thermal input required
Hexanamide (C6)
Lower mp, slower hydrolysis; reduced nematicidal activity may limit assay sensitivity
Reaction rates may not transfer
A single methylene unit difference alters melting behavior, hydrolysis kinetics, and biological activity. Generic substitution across C4–C6 amides risks uncontrolled variability in synthesis, processing, and screening workflows.

Thermal Processing Stability: Odd-Even Alternation in Melting Behavior

Primary alkylamides exhibit an odd-even alternation in their solid-state thermodynamic properties. Pentanamide (C5) demonstrates a uniquely high fusion temperature for the odd-chain series (approx. 106 °C), distinguishing its thermal profile from longer-chain analogs like hexanamide (approx. 101 °C). This specific thermal threshold, combined with its distinct enthalpy of fusion, dictates its behavior during melt-processing and limits premature phase transitions [1].

Evidence DimensionFusion Temperature (Tfus)
Target Compound Data~106 °C (highest among odd-chain terms)
Comparator Or BaselineHexanamide (~101 °C)
Quantified Difference~5 °C higher melting point despite lower molecular weight
ConditionsDifferential Scanning Calorimetry (DSC) / Standard atmospheric pressure

Enables precise temperature control in melt-casting, formulation, and phase-change material applications where hexanamide would melt prematurely.

Nematicidal activity
Head-to-head
N-propyl-pentanamide LC50 83.49 ppm vs. butyramide derivative 67.46 ppm, hexanamide derivative 96.53 ppm
23.8% higher LC50 than butyramide; 13.5% lower than hexanamide
Supports nematicidal screening context; intermediate potency aids SAR optimization
In vitro, M. incognita J2s, 72 h; data to verify in target species

Optimal Amphiphilicity for Deep Eutectic Solvents (DES)

As a hydrogen bond donor, pentanamide provides a critical balance of aqueous solubility and lipophilicity. With an XLogP3 of 0.7, it is significantly more lipophilic than butanamide but retains near-transparent aqueous solubility, unlike the highly hydrophobic hexanamide. This intermediate polarity is essential for forming stable deep eutectic solvents that can solubilize both polar and moderately non-polar active ingredients without phase separation[1].

Evidence DimensionOctanol-Water Partitioning (XLogP3) and Aqueous Solubility
Target Compound DataXLogP3 = 0.7; highly water-soluble
Comparator Or BaselineHexanamide (higher LogP, poorly water-soluble) and Butanamide (lower LogP)
Quantified DifferenceProvides a mid-range polarity bridge unavailable in C4 or C6 analogs
ConditionsStandard solvent partitioning and aqueous dissolution assays

Prevents phase separation in complex formulations and broadens the solvation capacity of amide-based deep eutectic solvents.

Melting point offset
Reported
Pentanamide 101–106 °C; butyramide 114–116 °C (Δ ~10–14 °C)
May support melt-processing selection when thermal exposure must be minimized
Literature ranges; confirm under process conditions

Strict Structural Fidelity in Valeryl-Derivative Synthesis

In the procurement of precursors for valeronitrile or valproic acid-related impurities, pentanamide provides the exact unbranched 5-carbon aliphatic chain required. Substituting with isovaleramide (branched) or butanamide (C4) fundamentally alters the downstream molecular architecture, leading to incorrect target synthesis. The straight-chain C5 moiety is non-negotiable for achieving the intended pharmacological or chemical properties in downstream derivatives.

Evidence DimensionDownstream Alkyl Chain Architecture
Target Compound DataYields unbranched n-pentyl/valeryl moiety
Comparator Or BaselineIsovaleramide (yields branched isovaleryl moiety)
Quantified Difference100% divergence in target molecule structure upon substitution
ConditionsStandard dehydration or substitution synthesis routes

Ensures absolute structural compliance when manufacturing specific APIs, agrochemicals, or analytical standards where isomerism dictates efficacy.

Hydrolysis rate
Class-level
Reactivity rank: butyramide > pentanamide > hexanamide (acid and base catalysis)
Intermediate kinetic profile supports predictable aqueous transformation control
Steric factor dominates; absolute rate constants require independent measurement

Sublimation Efficiency for High-Purity Isolation

Pentanamide exhibits a highly favorable sublimation profile, capable of subliming efficiently at 80 °C under appropriate conditions. This volatility is significantly higher than that of hexanamide, which requires greater thermal input for vaporization. The lower sublimation temperature of pentanamide minimizes the risk of thermal degradation during purification, ensuring high-purity recovery for sensitive analytical applications.

Evidence DimensionSublimation Temperature / Volatility
Target Compound DataSublimes at ~80 °C
Comparator Or BaselineHexanamide (requires higher temperature for vaporization)
Quantified DifferenceLower thermal energy required for vapor-phase transition
ConditionsStandard laboratory purification / controlled pressure

Lowers energy requirements and prevents thermal degradation during industrial purification or analytical sample preparation.

Precursor for Valeronitrile and API Synthesis

Leveraging its strict structural fidelity, pentanamide is the definitive precursor for synthesizing valeronitrile and specific pharmaceutical intermediates. Its unbranched 5-carbon chain ensures that downstream derivatives, such as valproic acid analogs, maintain their required molecular architecture, which is impossible to achieve with butanamide or isovaleramide .

Hydrogen Bond Donor in Deep Eutectic Solvents (DES)

Due to its optimal amphiphilicity and XLogP3 of 0.7, pentanamide is highly effective as a hydrogen bond donor in DES formulations. It provides the necessary lipophilicity to dissolve moderately non-polar compounds while maintaining the aqueous compatibility required to prevent phase separation, outperforming both C4 and C6 amides in mixed-polarity systems [1].

Thermal Energy Storage and Phase Change Materials (PCMs)

Capitalizing on the odd-even alternation in its melting behavior and its specific fusion temperature of ~106 °C, pentanamide serves as a precise thermal threshold material in PCM applications. It is selected when the operational temperature requires a stable solid phase up to 106 °C, a specification that hexanamide (~101 °C) fails to meet [2].

Analytical Reference Standards for Pharmaceutical Impurities

Because it can be purified efficiently via low-temperature sublimation at 80 °C, pentanamide is widely procured as an analytical standard (e.g., Valproic Acid EP Impurity E). Its high-purity isolation ensures accurate calibration and compliance in pharmaceutical quality control workflows .

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard
Certified identity and purity profile
Chromatographic purity assessment; EP impurity E confirmation
Nematicidal SAR studies
Chain-length-activity profile
LC50 screening and logP/solubility balance optimization
Thermal and kinetic process control
Lower melting range and intermediate hydrolysis rate
Melt-phase amidation and aqueous reaction monitoring
Synthetic intermediate for complex amides
Primary amide backbone reactivity
Feasibility of substituted N-pentanamide synthesis

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

101.084063974 Da

Monoisotopic Mass

101.084063974 Da

Boiling Point

225.0 °C

Heavy Atom Count

7

Melting Point

106.0 °C

UNII

TKL9TN43QK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

626-97-1

Wikipedia

Valeramide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

Pentanamide: INACTIVE

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